molecular formula C12H14F3NO4 B1361265 Ethyl 2-(4-amino-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate CAS No. 254732-50-8

Ethyl 2-(4-amino-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate

Cat. No. B1361265
CAS RN: 254732-50-8
M. Wt: 293.24 g/mol
InChI Key: XBBBYKKTGGPDMR-UHFFFAOYSA-N
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Description

Ethyl 2-(4-amino-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate (EMTP) is a novel compound with a wide range of potential applications in scientific research. EMTP has several unique properties that make it an attractive target for further research and development.

Scientific Research Applications

Crystal Packing and Interaction Studies

  • Ethyl (2Z)-2-cyano-3-[(4-methoxyphenyl)amino]prop-2-enoate exhibits unique non-hydrogen bonding interactions of N⋯π and O⋯π types, along with a C–H⋯N hydrogen bond, forming a simple 1-D double-column. This showcases its potential in studying non-traditional molecular interactions in crystal structures (Zhang, Wu, & Zhang, 2011).

Reaction with Nucleophiles

  • Ethyl 2-azidopropenoate, a compound similar to the requested chemical, is known to transform into ethyl 2-aminopropenoate with various substituents, showing its reactivity and potential for creating diverse derivatives (Kakimoto, Mariko, Kondo, & Hiyama, 1982).

Synthesis of Derivatives

  • The synthesis of highly substituted unnatural α-amino esters, including derivatives of ethyl 3-alkyl-4-(aryl or vinyl)-2-(N-4-methoxyphenyl-amine)pent-4-enoates, demonstrates the compound's versatility in organic synthesis, particularly in creating complex amino acid derivatives (Hopkins & Malinakova, 2007).

Physico-Chemical Properties for Beta-Adrenolytics

  • The study of physico-chemical properties of compounds related to ethyl 2-(4-amino-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate, particularly derivatives of 2-hydroxy-3-[2-(4-methoxyphenyl) ethylamino]propyl-4-[(alkoxycarbonyl)amino]benzoates, is crucial for understanding the structure-biological activity relationship in the field of beta-adrenolytics (Stankovicová et al., 2014).

Corrosion Inhibition Efficiency

  • Ethyl hydrogen [(2-methoxyphenyl)(methylamino) methyl]phosphonate, a compound structurally similar to the requested chemical, shows promising results in corrosion inhibition efficiency. This highlights its potential application in materials science and engineering (Djenane et al., 2019).

Polymeric Protecting Groups

  • The synthesis of polymeric protecting groups using derivatives of this compound illustrates its applicability in polymer science, particularly in developing novel amino protecting groups (Gormanns & Ritter, 1994).

Synthesis of Quinazolinones

  • The reaction of ethyl N-(2-methoxycarbonylphenyl)thiocarbamate with nucleophilic reagents to yield various quinazolinones showcases the compound's utility in heterocyclic chemistry (Dean & Papadopoulos, 1982).

Optical Nonlinear Properties

  • The investigation of nonlinear optical (NLO) properties of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate derivatives underlines its significance in optical materials science (Abdullmajed et al., 2021).

Anti-Proliferative Activity

  • Derivatives of ethyl 2-amino-3-methylcarboxylate, like 5-(2-(4-Methoxyphenyl)ethyl)-2-amino-3-methylcarboxylate thiophene, have shown pronounced anti-proliferative activity, indicating its potential in cancer research and drug development (Thomas et al., 2017).

properties

IUPAC Name

ethyl 2-(4-amino-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO4/c1-3-20-10(17)11(18,12(13,14)15)7-4-5-8(16)9(6-7)19-2/h4-6,18H,3,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBBYKKTGGPDMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC(=C(C=C1)N)OC)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349702
Record name ethyl 2-(4-amino-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-amino-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate

CAS RN

254732-50-8
Record name ethyl 2-(4-amino-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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